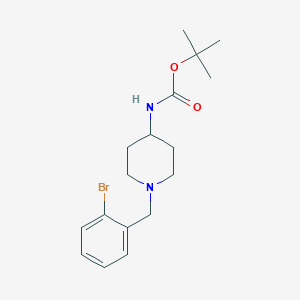

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBPXAIJPCZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 2-bromobenzyl group undergoes substitution reactions with nucleophiles. A key example involves Suzuki–Miyaura cross-coupling with boronic esters under palladium catalysis:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd catalyst, Na₂CO₃, DME/H₂O | Biaryl derivatives via C–C bond formation | 96% |

This reaction enables the introduction of aryl or heteroaryl groups, expanding structural diversity for medicinal chemistry applications.

Carbamate Hydrolysis

The tert-butyl carbamate group can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding amine:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| 10% TFA in CH₂Cl₂, 25°C | 1-(2-Bromobenzyl)piperidin-4-amine | Precursor for further coupling |

Deprotection facilitates subsequent functionalization, such as amide bond formation or reductive alkylation.

Sulfonylation at the Piperidine Nitrogen

The secondary amine on the piperidine ring reacts with sulfonyl chlorides to form sulfonamide derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 20°C | (1-Methanesulfonyl-piperidin-4-yl)-carbamate | 91% |

This modification enhances metabolic stability and modulates target-binding affinity in drug discovery contexts.

Acylation and Amide Coupling

The deprotected amine undergoes condensation with carboxylic acids or activated esters:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HOBt/HBTU, DIPEA, CH₂Cl₂ | Amide-linked conjugates | 23–99% |

These reactions enable the synthesis of peptidomimetics or hybrid molecules for biological evaluation.

Alkylation and Reductive Amination

The piperidine nitrogen participates in alkylation reactions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH | N-Alkylated piperidine derivatives | Bioactivity optimization |

Mechanistic Insights and Reaction Optimization

-

Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency .

-

Solvent Effects : Polar aprotic solvents (e.g., DME) enhance cross-coupling rates , while dichloromethane is preferred for acylation .

-

Temperature Control : Room-temperature reactions minimize side reactions in sulfonylation .

Scientific Research Applications

Scientific Research Applications

- Chemistry As an intermediate in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

- Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

- Industry Utilized in developing new materials and as a reagent in various chemical processes.

Tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate has garnered attention for its potential biological activities in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways.

Potential Therapeutic Applications

This compound may interact with neurotransmitter systems due to its piperidine core. Similar compounds exhibit antimicrobial properties and may selectively target certain cell lines without significantly affecting mammalian cells, suggesting potential therapeutic applications in treating infections while minimizing side effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution where the nitrogen atom in the piperidine ring attacks the electrophilic carbon of the bromobenzyl group. Nucleophilic aromatic substitution reactions can modify the bromobenzyl group to introduce different substituents, potentially altering the compound's pharmacological profile. Additionally, the carbamate functional group can undergo hydrolysis under acidic or basic conditions, leading to the release of the piperidine moiety and other derivatives.

Data Table: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 |

| Enterococcus faecium (VREfm) | 3.125 |

| Staphylococcus epidermidis | 1.56 |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors , while the piperidine ring can modulate the compound’s binding affinity and selectivity . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compounds with substituents at the para or meta positions of the benzyl group exhibit distinct physicochemical and synthetic profiles:

*Commercial availability suggests feasible synthesis .

†Calculated from molecular formula (C17H25BrN2O2).

‡Inferred from analogous 2-chloro derivative in .

Key Observations :

- Yield : Electron-donating groups (e.g., 4-CH3) result in higher yields (95%) compared to electron-withdrawing substituents (e.g., 4-Cl: 84%) due to enhanced nucleophilic displacement reactivity .

- Electronic Effects : The 4-Cl substituent deshields aromatic protons (δ 7.27 ppm) more than 4-CH3 (δ 7.24 ppm), reflecting chlorine’s electron-withdrawing nature .

Alternative Aromatic and Non-Aromatic Substituents

Replacing the benzyl group with heteroaromatic or aliphatic moieties alters solubility and bioactivity:

Key Observations :

Physicochemical Properties

Comparative data for selected compounds:

| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP* |

|---|---|---|---|

| tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate | 1.2 | 425.9 | ~3.1† |

| tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate | N/A | N/A | ~2.8‡ |

| This compound | ~1.3†† | ~450†† | ~3.5 |

*Predicted using fragment-based methods.

†Estimated from structural similarity to 2-chloro analog .

‡Calculated using Molinspiration.

Key Observations :

- Halogen Impact : Bromine’s higher molecular weight and polarizability increase density and boiling point compared to chlorine analogs.

- Lipophilicity : The 2-bromo derivative (LogP ~3.5) is more lipophilic than 2-chloro (LogP ~3.1), affecting membrane permeability and metabolic stability.

Biological Activity

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 367.3 g/mol. Its synthesis typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 |

| Enterococcus faecium (VREfm) | 3.125 |

| Staphylococcus epidermidis | 1.56 |

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve modulation of specific signaling pathways that regulate cell growth and apoptosis .

Table 2: Anticancer Activity on Selected Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HepG2 | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Bacterial Membrane Disruption : The compound induces depolarization of bacterial membranes, leading to loss of membrane potential and cell death.

- Receptor Interaction : The bromobenzyl moiety may interact with various biological receptors, while the piperidine ring enhances binding affinity and selectivity.

- Enzyme Modulation : Hydrolysis of the carbamate group releases an active amine that can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Case Studies

Recent studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

- In Vitro Study : A study demonstrated that treatment with this compound resulted in a significant reduction in IL-1β release from LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

- In Vivo Study : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting promising anticancer properties that warrant further investigation .

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate?

Answer:

The synthesis typically involves a multi-step sequence starting with a BOC-protected piperidin-4-amine intermediate. A key step is the alkylation of the piperidine nitrogen with 2-bromobenzyl bromide. For example:

Alkylation : React tert-butyl piperidin-4-ylcarbamate with 2-bromobenzyl bromide in THF under reflux for 24 hours, using triethylamine as a base to neutralize HBr byproducts .

Deprotection : If further functionalization is required, the BOC group can be removed using HCl in methanol (e.g., 10% HCl/MeOH) to generate the free amine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is commonly used to isolate the product.

Advanced: How can reaction conditions be optimized for the alkylation step to improve yield and purity?

Answer:

Optimization focuses on solvent choice, stoichiometry, and reaction time:

- Solvent : THF or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic bromides and amine intermediates. Polar aprotic solvents like DMF may increase reaction rates but complicate purification .

- Catalyst/Base : Triethylamine (TEA) or DIEA (diisopropylethylamine) in equimolar ratios ensures efficient neutralization of HBr.

- Temperature : Reflux (e.g., 60–70°C for THF) promotes reactivity without decomposition.

- Monitoring : TLC or LC-MS can track reaction progress. Unreacted starting materials can be minimized by using a slight excess (1.2 equiv) of 2-bromobenzyl bromide .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated m/z for C₁₇H₂₄BrN₂O₂: 375.09) .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity threshold) .

Advanced: How does the position of bromine on the benzyl group influence reactivity compared to nitro or cyano analogs?

Answer:

The 2-bromo substitution impacts both electronic and steric properties:

- Electronic Effects : Bromine is a moderately electron-withdrawing group, which can activate the benzyl position for nucleophilic aromatic substitution (SNAr) but less so than nitro groups. This reduces competing side reactions during alkylation .

- Steric Hindrance : The ortho-bromo substituent may hinder access to the piperidine nitrogen, necessitating longer reaction times compared to para-substituted analogs .

- Comparative Reactivity : Nitro groups (e.g., in tert-butyl 1-(3-nitrobenzyl) derivatives) are more reactive in reduction or coupling reactions, while bromine is preferable for Suzuki-Miyaura cross-coupling in downstream modifications .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the BOC group or decomposition of the bromobenzyl moiety .

- Light Sensitivity : Protect from light to avoid debromination or radical side reactions. Amber glass vials are recommended .

- Moisture Control : Use desiccants (e.g., silica gel packs) to minimize moisture-induced degradation .

Advanced: What strategies mitigate toxicity risks during in vitro pharmacological studies?

Answer:

- Handling Precautions : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure. LC-MS monitoring can detect trace impurities that may contribute to cytotoxicity .

- Dose Optimization : Conduct MTT assays to establish IC₅₀ values in cell lines. For example, start with low concentrations (1–10 µM) and escalate based on viability data .

- Metabolite Screening : Incubate the compound with liver microsomes to identify toxic metabolites (e.g., debrominated byproducts) that may require structural modification .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The bromobenzyl group may occupy hydrophobic pockets, while the carbamate contributes hydrogen bonding .

- MD Simulations : Assess binding stability over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate target affinity .

- SAR Studies : Compare with analogs (e.g., tert-butyl 1-(4-cyanobenzyl) derivatives) to identify critical substituents for activity .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Purification : Column chromatography becomes impractical at larger scales. Switch to recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography .

- Yield Optimization : Batch-to-batch variability in alkylation steps may require strict control of reagent purity and moisture levels .

- Safety : Scale-up of bromobenzyl bromide handling requires enhanced ventilation and spill containment measures due to its lachrymatory effects .

Advanced: How can contradictory data in reaction yields be resolved during method development?

Answer:

- Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility.

- Variable Testing : Systematically alter one parameter (e.g., solvent polarity) while holding others constant. For instance, replacing THF with acetonitrile may improve solubility and yield .

- Byproduct Analysis : Use LC-MS or ¹H NMR to identify side products (e.g., tert-butyl alcohol from BOC cleavage) and adjust reaction conditions accordingly .

Advanced: What role does the BOC-protecting group play in downstream functionalization?

Answer:

- Temporary Protection : The BOC group shields the piperidine amine during alkylation or coupling steps, preventing unwanted nucleophilic side reactions .

- Selective Deprotection : Acidic conditions (e.g., TFA in DCM) remove the BOC group while leaving the bromobenzyl moiety intact, enabling subsequent amidation or acylation .

- Stability : The BOC group is stable under basic and mildly acidic conditions, making it compatible with diverse reaction workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.